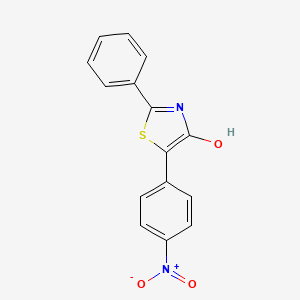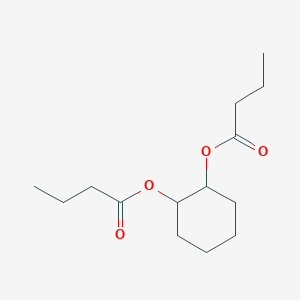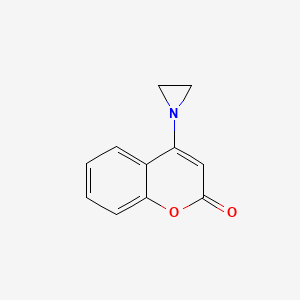
1-(4,6-Dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-PIPERIDINEDIONE,1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(4-METHOXYPHENYL)- is a complex organic compound that belongs to the class of piperidinediones. This compound is characterized by the presence of a piperidine ring, a pyrimidine ring, and a methoxyphenyl group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-PIPERIDINEDIONE,1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(4-METHOXYPHENYL)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a condensation reaction involving a suitable aldehyde or ketone with a diamine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a nucleophilic substitution reaction, often using a halogenated aromatic compound as the starting material.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
2,6-PIPERIDINEDIONE,1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(4-METHOXYPHENYL)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Major Products
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Alcohols, amines
Substitution Products: Halogenated or aminated derivatives
Scientific Research Applications
2,6-PIPERIDINEDIONE,1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(4-METHOXYPHENYL)- has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a lead compound for drug development.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-PIPERIDINEDIONE,1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(4-METHOXYPHENYL)- involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- **2,6-PIPERIDINEDIONE,1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(4-HYDROXYPHENYL)-
- **2,6-PIPERIDINEDIONE,1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(4-CHLOROPHENYL)-
- **2,6-PIPERIDINEDIONE,1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(4-FLUOROPHENYL)-
Uniqueness
The uniqueness of 2,6-PIPERIDINEDIONE,1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(4-METHOXYPHENYL)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence its reactivity and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
76734-05-9 |
|---|---|
Molecular Formula |
C18H19N3O3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C18H19N3O3/c1-11-8-12(2)20-18(19-11)21-16(22)9-14(10-17(21)23)13-4-6-15(24-3)7-5-13/h4-8,14H,9-10H2,1-3H3 |
InChI Key |
DLQACNNCFHWARP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)CC(CC2=O)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


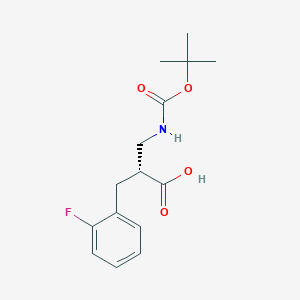
![Ethyl 5-formyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13997615.png)
![2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B13997622.png)
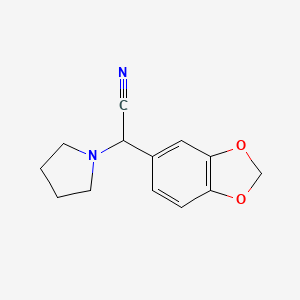
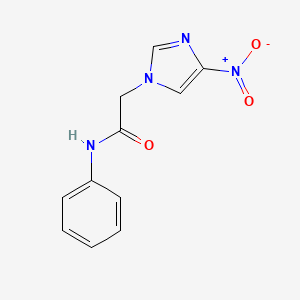

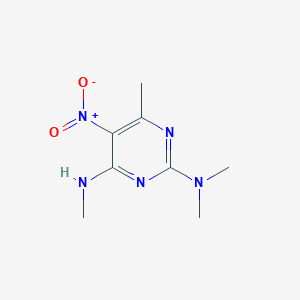

![2,5-dibromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B13997681.png)

![2-[Cyclohexyl(nitroso)amino]guanidine](/img/structure/B13997692.png)
